3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
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Overview
Description
3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is a complex organic compound characterized by the presence of a brominated benzodioxole ring and a cyano group attached to a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide typically involves the bromination of a benzodioxole precursor followed by the introduction of the cyano and prop-2-enamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by multi-step synthesis processes to introduce the cyano and prop-2-enamide groups. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the brominated benzodioxole ring.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated benzodioxole derivatives, while reduction can produce amines or other functionalized compounds.
Scientific Research Applications
3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets and pathways. The brominated benzodioxole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyano group may also play a role in binding to target molecules, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(7-bromo-2H-1,3-benzodioxol-5-yl)butanal: Contains an aldehyde group instead of the cyano and prop-2-enamide groups.
(7-bromo-2H-1,3-benzodioxol-5-yl)methanethiol: Features a thiol group in place of the cyano and prop-2-enamide groups.
Uniqueness
3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide is unique due to the combination of its brominated benzodioxole ring and the cyano and prop-2-enamide groups. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
3-(7-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-2-6(1-7(4-13)11(14)15)3-9-10(8)17-5-16-9/h1-3H,5H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQTUWZJEJXYQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=C(C#N)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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